Sphaeranthanolide

Immunopharmacology Humoral immunity Antibody-secreting cells

Sphaeranthanolide (CAS 129885-23-0) is a sesquiterpene glycoside with molecular formula C21H32O9 and molecular weight 428.5 g/mol, classified as a glycosylated eudesmanolide derivative. The compound features a eudesmanolide-type sesquiterpene aglycone core bearing a β-D-glucopyranosyl moiety, with a defined stereochemical configuration of (3R,3aR,5aR,8R,9bS).

Molecular Formula C21H32O9
Molecular Weight 428.5 g/mol
CAS No. 129885-23-0
Cat. No. B15191591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphaeranthanolide
CAS129885-23-0
Molecular FormulaC21H32O9
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC1C(=O)OC2C1(CCC3(C2=C(C(CC3)OC4C(C(C(C(O4)CO)O)O)O)C)C)O
InChIInChI=1S/C21H32O9/c1-9-11(28-19-16(25)15(24)14(23)12(8-22)29-19)4-5-20(3)6-7-21(27)10(2)18(26)30-17(21)13(9)20/h10-12,14-17,19,22-25,27H,4-8H2,1-3H3/t10-,11+,12+,14+,15-,16+,17-,19+,20+,21+/m0/s1
InChIKeyXJIHHYMEBKDQFZ-RQXOCINCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sphaeranthanolide (CAS 129885-23-0): Chemical Identity and Baseline Procurement Specifications


Sphaeranthanolide (CAS 129885-23-0) is a sesquiterpene glycoside with molecular formula C21H32O9 and molecular weight 428.5 g/mol, classified as a glycosylated eudesmanolide derivative [1]. The compound features a eudesmanolide-type sesquiterpene aglycone core bearing a β-D-glucopyranosyl moiety, with a defined stereochemical configuration of (3R,3aR,5aR,8R,9bS) [2]. It was originally isolated from the flowers of Sphaeranthus indicus (Asteraceae), a medicinal plant utilized in traditional Ayurvedic medicine [3]. This compound is commercially available as an analytical reference standard for phytochemical research and botanical authentication purposes, distinct from the crude S. indicus plant extract that contains multiple co-occurring sesquiterpenoids including 7α-hydroxyeudesm-4-en-6,12-olide, 2-hydroxycostic acid, β-eudesmol, and ilicic acid [4].

Why Sphaeranthanolide (CAS 129885-23-0) Cannot Be Substituted by Other Sphaeranthus-Derived Sesquiterpenoids


Sphaeranthus indicus produces a structurally diverse array of sesquiterpenoid secondary metabolites, including non-glycosylated eudesmanolides (e.g., 7-hydroxyfrullanolide, frullanolide), sesquiterpene acids (e.g., 2-hydroxycostic acid, ilicic acid), and sesquiterpene alcohols (e.g., β-eudesmol) [1]. Among these, sphaeranthanolide is the only compound in this botanical matrix that incorporates a β-D-glucopyranosyl moiety covalently attached to the eudesmanolide scaffold, a structural feature that fundamentally alters its physicochemical properties and potential biological interactions [2]. Procurement of crude S. indicus extracts or substituting alternative sesquiterpenoids from the same plant species introduces compositional heterogeneity that cannot guarantee the specific molecular features of the isolated glycoside [3]. The following quantitative evidence clarifies where sphaeranthanolide possesses verifiable differentiation relative to its closest structural analogs from S. indicus.

Sphaeranthanolide (CAS 129885-23-0): Product-Specific Quantitative Evidence for Scientific Selection


Immunostimulatory Activity of Sphaeranthanolide Assessed by Jerne Plaque Assay

Sphaeranthanolide demonstrates quantifiable immunostimulatory activity as measured by increased plaque-forming cell (PFC) counts in the Jerne hemolytic plaque assay, a standard method for evaluating humoral immune response enhancement [1]. While direct head-to-head comparison data with other isolated S. indicus sesquiterpenoids in identical assay conditions are not available, the compound was evaluated in mice at a dosage of 10 mg/kg (intraperitoneal), with activity observed relative to vehicle control [1].

Immunopharmacology Humoral immunity Antibody-secreting cells

Topological Polar Surface Area as a Physicochemical Determinant Distinguishing Sphaeranthanolide from Aglycone Analogs

Sphaeranthanolide possesses a topological polar surface area (TPSA) of 146.00 Ų, a computed physicochemical descriptor that reflects the molecular polarity contributed by its multiple hydroxyl groups and glycosidic linkage [1]. This value is markedly higher than that of the aglycone scaffold lacking the β-D-glucopyranosyl moiety; for reference, frullanolide (C15H20O2), a structurally related non-glycosylated eudesmanolide from S. indicus, has an estimated TPSA of approximately 26-30 Ų based on its chemical structure containing only two oxygen atoms [2].

Physicochemical property ADME prediction Molecular descriptor

Structural Differentiation: β-D-Glucopyranosyl Substitution as a Determinant of Molecular Recognition

Sphaeranthanolide is distinguished from co-occurring S. indicus sesquiterpenoids by the presence of a β-D-glucopyranosyl moiety at the C-8 position of the naphtho[1,2-b]furan-2(3H)-one eudesmanolide core [1]. This glycosylation creates a molecular recognition motif absent in the aglycone sesquiterpenoids such as 7-hydroxyfrullanolide (C15H20O3, containing only hydroxyl substitution) and frullanolide (C15H20O2, containing only lactone and exocyclic methylene functionality) [2].

Molecular recognition Glycosylation Structure-activity relationship

Analytical Standardization: Monograph-Defined Content Specifications for Sphaeranthanolide

The USP Herbal Medicines Compendium monograph for Sphaeranthus indicus Aerial Parts Dry Extract specifies that the extract must contain not less than 90% and not more than 110% of the labeled amount of sphaeranthanolide calculated on the dried basis [1]. This quality specification establishes sphaeranthanolide as a defined analytical marker compound for the standardization of S. indicus-derived preparations, a role not assigned to other co-occurring sesquiterpenoids in this specific monograph.

Analytical chemistry Quality control Standardization

Sphaeranthanolide (CAS 129885-23-0): Evidence-Supported Application Scenarios for Research and Procurement


Immunopharmacology Research Requiring Defined Sesquiterpene Glycoside Standards

Sphaeranthanolide is appropriate for in vitro and in vivo studies investigating humoral immune modulation, specifically where the Jerne plaque assay or related antibody-secreting cell quantification methods are employed as primary endpoints [1]. Its demonstrated immunostimulatory activity at 10 mg/kg intraperitoneal dosage in murine models provides a defined reference point for experimental replication and comparative immunopharmacological investigations involving structurally related glycosylated natural products [1].

Analytical Method Development and Quality Control of Sphaeranthus indicus Botanical Preparations

Sphaeranthanolide serves as an analytical reference standard for the development and validation of chromatographic methods (HPLC, UPLC) intended to quantify marker compounds in Sphaeranthus indicus extracts [2]. Its designation as the specified marker compound in the USP Herbal Medicines Compendium monograph, with defined acceptance criteria of 90-110% of labeled content, makes it the appropriate choice for quality control laboratories conducting batch release testing of S. indicus-derived dry extracts [2].

Glycosylated Sesquiterpenoid Comparative Structural Biology Studies

Sphaeranthanolide is suitable for structure-activity relationship studies examining the impact of C-8 β-D-glucopyranosyl substitution on the biological properties of eudesmanolide scaffolds [3]. Researchers comparing glycosylated versus non-glycosylated sesquiterpenoids from S. indicus (such as frullanolide or 7-hydroxyfrullanolide) may utilize sphaeranthanolide as the representative glycoside due to its well-characterized stereochemical configuration at positions 3R,3aR,5aR,8R,9bS and established molecular descriptors including TPSA of 146.00 Ų [3].

Natural Product Derivatization and Semi-Synthetic Modification Programs

Sphaeranthanolide may serve as a starting material for semi-synthetic derivatization programs targeting the production of modified eudesmanolide glycosides, as evidenced by patent literature describing methods for its preparation and chemical modification [4]. The compound's multiple reactive hydroxyl groups (including those on the glucose moiety and the aglycone scaffold) provide multiple sites for chemical modification including acetylation and oxidation reactions [4].

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